2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one
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Overview
Description
2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
One common synthetic route involves the reaction of 4-phenylpiperidine with 2-methoxy-2-methylpropanal under acidic conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity . This interaction can lead to various pharmacological effects, such as analgesia, sedation, or stimulation, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
2-Methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
2-Methoxy-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a phenyl group, leading to variations in receptor binding and activity.
N-Methyl-4-phenylpiperidine: Contains a methyl group on the nitrogen atom, affecting its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-methoxy-2-methyl-1-(4-phenylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,19-3)15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNEMDUHGEMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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